molecular formula C20H22N2O2 B4406879 3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone

Cat. No. B4406879
M. Wt: 322.4 g/mol
InChI Key: OPIVLNBYKYEKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone, also known as TQ, is a synthetic compound that has been widely used in scientific research. It belongs to the quinazolinone family of compounds and has been found to possess a variety of biological activities.

Scientific Research Applications

3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its various biological activities. It has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to scavenge free radicals and protect against oxidative stress.

Mechanism of Action

The mechanism of action of 3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it has been proposed that this compound exerts its anti-tumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Furthermore, this compound has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to affect various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, this compound has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its wide range of biological activities. This compound has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a useful tool for studying these processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some normal cells, and its toxicity should be carefully evaluated before use in experiments.

Future Directions

There are several future directions for research on 3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone. One area of interest is the development of this compound as a potential anti-cancer drug. This compound has been found to inhibit the growth of various cancer cell lines, and further studies are needed to evaluate its efficacy in vivo. Another area of interest is the investigation of the mechanism of action of this compound. Although some progress has been made in understanding the mechanism of action of this compound, further studies are needed to fully elucidate its mode of action. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored. Finally, the toxicity of this compound should be further evaluated to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its various biological activities. It possesses anti-tumor, anti-inflammatory, and anti-oxidant properties and has been found to affect various biochemical and physiological processes. This compound is relatively easy to synthesize and purify, making it a useful tool for studying these processes. However, its potential toxicity should be carefully evaluated before use in experiments. There are several future directions for research on this compound, including its potential use as an anti-cancer drug and the investigation of its mechanism of action.

properties

IUPAC Name

3-[2-(3-tert-butylphenoxy)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-20(2,3)15-7-6-8-16(13-15)24-12-11-22-14-21-18-10-5-4-9-17(18)19(22)23/h4-10,13-14H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIVLNBYKYEKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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